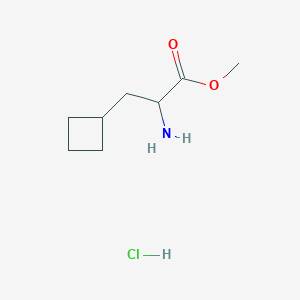

Methyl 2-amino-3-cyclobutylpropanoate hydrochloride

Description

Methyl 2-amino-3-cyclobutylpropanoate hydrochloride is a chiral amino acid ester hydrochloride salt characterized by a cyclobutyl substituent on the β-carbon of the propanoate backbone. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol and a typical purity of 95% . The compound exists in enantiomeric forms, such as the (S)-enantiomer (CAS 1251903-81-7) and racemic mixtures (CAS 1520072-58-5) . It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing heterocycles and chiral ligands .

Properties

IUPAC Name |

methyl 2-amino-3-cyclobutylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWGMFNFPCAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-amino-3-cyclobutylpropanoate hydrochloride (also referred to as (R)-Methyl 2-amino-3-cyclobutylpropanoate HCl) is a compound that has garnered interest in various biological research contexts, particularly due to its potential pharmacological applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H18ClN O2 |

| Molecular Weight | 195.70 g/mol |

| CAS Number | 394735-17-2 |

| Solubility | Soluble in water |

| Storage Conditions | -20°C, protect from light |

The biological activity of this compound is primarily linked to its role as a potential inhibitor of specific enzymes involved in metabolic pathways. In particular, it has been studied for its inhibitory effects on the enzyme 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a crucial role in the metabolism of glucocorticoids.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against human 11β-HSD1. The following table summarizes key findings from in vitro experiments:

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| Methyl 2-amino-3-cyclobutylpropanoate HCl | 89 | Moderate potency against human 11β-HSD1 |

| Substituted derivatives | Varies | Enhanced potency with specific substitutions |

In these studies, various derivatives of the compound were synthesized and tested, revealing that modifications at specific positions on the cyclobutyl ring could enhance inhibitory potency significantly.

In Vivo Studies

In vivo experiments have further elucidated the pharmacokinetic properties and biological effects of this compound. The following table presents data from a study involving oral administration in mice:

| Parameter | Value |

|---|---|

| AUC (µg.hr/mL) | 8.95 (IV), 2.66 (oral) |

| Clearance (L/kg/hr) | 1.19 |

| Volume of Distribution (L/kg) | 0.63 |

| Oral Bioavailability (%) | 28 |

These results indicate that the compound exhibits moderate bioavailability and pharmacokinetic stability, suggesting its potential for therapeutic applications.

Case Studies

- Case Study on Metabolic Disorders : A study investigated the effects of this compound on glucose metabolism in diabetic mouse models. The compound was found to reduce blood glucose levels significantly after administration, indicating its potential use in managing metabolic disorders.

- Case Study on Stress Response : Another research focused on the compound's impact on stress-induced metabolic changes. Results showed that treatment with this compound led to a decrease in cortisol levels in stressed mice, suggesting a modulatory effect on stress responses.

Scientific Research Applications

Drug Development

Methyl 2-amino-3-cyclobutylpropanoate hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to act as a scaffold for developing inhibitors targeting specific biological pathways.

Case Study: Inhibitors of Protein Methyltransferases

Research has indicated that derivatives of this compound can be employed as inhibitors of protein methyltransferases, which play a significant role in epigenetic regulation. For instance, studies have shown that related compounds exhibit selective inhibition against specific methyltransferases, leading to potential applications in cancer therapy and other diseases where methylation patterns are disrupted .

Neuropharmacology

The compound has been investigated for its potential effects on neurotransmitter systems. It has shown promise as a modulator of glutamate receptors, which are critical for synaptic plasticity and memory formation.

Research Findings

Studies have demonstrated that modifications of the cyclobutyl group can enhance the affinity and selectivity for certain receptor subtypes. This could pave the way for developing new treatments for neurodegenerative disorders, such as Alzheimer’s disease, where glutamate dysregulation is a key factor .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in producing more complex molecules.

Synthetic Pathways

The compound can be synthesized through several pathways involving cyclization reactions and amine coupling strategies. These methods have been optimized to improve yield and reduce by-products, facilitating its use in large-scale synthesis for pharmaceutical applications .

Safety Profile Assessment

Safety data sheets indicate that while this compound is generally considered safe when handled properly, comprehensive toxicological studies are essential to establish its safety profile for therapeutic use.

Findings from Toxicology Research

Preliminary studies suggest low acute toxicity levels; however, chronic exposure effects remain to be fully characterized. Ongoing research aims to elucidate the compound's metabolic pathways and potential long-term effects on human health .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound’s uniqueness lies in its cyclobutyl group and methyl ester moiety. Below is a comparative analysis with analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons

Functional Implications

- Ester Group : Ethyl esters (e.g., CAS 565456-74-8) exhibit slower hydrolysis rates than methyl esters, influencing bioavailability .

- Electron-Withdrawing Groups : Trifluoromethyl substituents (CAS 1955519-95-5) increase lipophilicity and metabolic stability compared to the parent compound .

- Chirality : The (S)-enantiomer (CAS 1251903-81-7) may show distinct pharmacological activity compared to racemic mixtures .

Hazard Profiles

The target compound shares hazards (H302, H315, H319) with its (S)-enantiomer, indicating risks of oral toxicity, skin irritation, and eye damage .

Preparation Methods

Starting Materials and Intermediates

- Cyclobutanemethanol or cyclobutylmethyl derivatives serve as the starting point.

- Oxidation to cyclobutanecarboxaldehyde is a crucial early step.

- Subsequent coupling with nitromethane forms nitro-alcohol intermediates.

- Conversion of nitro-alcohols to nitro-hydroxy acids precedes amination and esterification.

Representative Preparation Route (Based on Patent WO2013190509A2 and SG177906A1)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Oxidation of cyclobutanemethanol to cyclobutanecarboxaldehyde | 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) radical oxidation | Mild oxidation to preserve ring integrity |

| 2 | Aldol-type coupling of cyclobutanecarboxaldehyde with nitromethane | Base-catalyzed (e.g., NaOH or other bases) condensation | Formation of nitro-alcohol intermediate |

| 3 | Conversion of nitro-alcohol to nitro-hydroxy acid | Acetic anhydride acetylation followed by hydrolysis | Mixture of acetylated intermediates resolved |

| 4 | Reduction of nitro group to amino group | Suitable reducing agents (e.g., catalytic hydrogenation or metal hydrides) | Generates amino-hydroxy acid intermediate |

| 5 | Esterification with methanol | Acid catalysis or use of methylating agents | Forms methyl ester |

| 6 | Formation of hydrochloride salt | Treatment with HCl gas or HCl in solvent | Stabilizes amino ester as hydrochloride salt |

Detailed Reaction Conditions and Reagents

Base Selection for Condensation

- Inorganic bases such as sodium hydride, potassium hydride, lithium diisopropylamide (LDA), sodium hydroxide, potassium carbonate, and cesium carbonate have been reported.

- The choice depends on solvent compatibility and temperature control.

- Typical reaction temperature ranges from -15 °C to 50 °C to optimize yield and selectivity.

Solvent Systems

- Alcohol solvents: methanol, ethanol, propanol, isopropanol, butanol.

- Ketone solvents: acetone, methyl isobutyl ketone.

- Ester solvents: ethyl acetate, methyl acetate.

- Ether solvents: diethyl ether, diisopropyl ether.

- Solvent choice influences solubility and reaction kinetics.

Amine Protecting Groups

- Protecting groups used during synthesis to avoid side reactions include benzyl, di-tert-butyl dicarbonate (Boc), benzyl chloroformate (Cbz), and fluorenylmethyloxycarbonyl chloride (Fmoc).

- Protection is typically applied before amination steps and removed after esterification.

Summary Table of Preparation Steps

| Step No. | Chemical Transformation | Reagents/Conditions | Temperature (°C) | Atmosphere | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation of cyclobutanemethanol to aldehyde | TEMPO, oxidant (e.g., NaOCl) | Ambient to 25 | Air or inert | Mild oxidation |

| 2 | Aldol condensation with nitromethane | Base (NaOH, K2CO3) | 0 to 25 | Inert (N2 or Ar) | Formation of nitro-alcohol |

| 3 | Acetylation of nitro-alcohol | Acetic anhydride | 0 to 25 | Inert | Protects hydroxyl group |

| 4 | Hydrolysis to nitro-hydroxy acid | Aqueous workup | Ambient | - | Conversion to acid |

| 5 | Reduction of nitro to amino group | Catalytic hydrogenation (Pd/C) or metal hydrides | 25 to 50 | Inert | Amino acid intermediate |

| 6 | Esterification | Methanol, acid catalyst | Reflux | - | Methyl ester formation |

| 7 | Salt formation | HCl gas or HCl in solvent | Ambient | - | Hydrochloride salt |

Research Findings and Optimization Notes

- Reaction temperatures are critical for controlling stereochemistry and yield; lower temperatures reduce side reactions.

- Use of inert atmosphere (nitrogen or argon) prevents oxidation of sensitive intermediates.

- Protecting groups on amine functionalities improve overall yield and purity by preventing polymerization or side reactions.

- Choice of solvent affects solubility and ease of purification; alcohol solvents are preferred for esterification steps.

- The hydrochloride salt form improves compound stability and handling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-3-cyclobutylpropanoate hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves acid-mediated deprotection of a Boc-protected precursor. For example, in structurally similar compounds, hydrochloric acid in dioxane is added to a Boc-protected intermediate, followed by stirring at room temperature and concentration under reduced pressure to yield the hydrochloride salt . Optimization includes controlling stoichiometry (e.g., 4:1 HCl-to-substrate ratio), solvent choice (polar aprotic solvents enhance solubility), and reaction duration (1–2 hours for complete deprotection). Monitoring via TLC or HPLC ensures reaction completion.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Spectroscopic techniques are critical:

- 1H-NMR : Look for characteristic peaks such as cyclobutyl protons (δ ~1.5–2.5 ppm), methyl ester (δ ~3.7–3.8 ppm), and amine protons (broad singlet ~δ 9.0 ppm). For example, a related compound showed cyclobutyl protons at δ 1.02 (s, 9H) and methyl ester at δ 3.79 (s, 3H) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C9H17ClNO2) and fragmentation patterns.

- Elemental Analysis : Validate chloride content (theoretical ~15–20% for hydrochloride salts).

Q. What safety protocols are essential when handling amino acid ester hydrochlorides in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral amino acid esters like this compound?

- Methodological Answer :

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based). Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid to enhance separation .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization.

- Validation : Compare optical rotation and circular dichroism (CD) spectra with known standards.

Q. What analytical strategies are suitable for detecting and quantifying impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Monitor for common impurities like unreacted precursors or cyclobutyl ring-opened byproducts .

- Limit Tests : Follow ICH guidelines (e.g., ≤0.1% for individual impurities) using spiked standards.

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation pathways.

Q. How can computational modeling predict the pharmacological activity of cyclobutyl-substituted amino acid esters?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., proteases or neurotransmitter receptors). The cyclobutyl group’s strain energy (~26 kcal/mol) may influence binding affinity .

- QSAR Models : Correlate substituent effects (e.g., cyclobutyl vs. cyclohexyl) with bioactivity data from analogous compounds.

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP and polar surface area.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for hydrochloride salts of amino acid esters?

- Methodological Answer :

- Source Analysis : Compare protocols for acid concentration (e.g., 4 M HCl vs. 2 M), solvent polarity, and workup methods. For example, reports 100% yield using HCl/dioxane, while other methods may yield less due to incomplete deprotection .

- Reproducibility Testing : Replicate conditions with strict control of moisture (hydrolysis risk) and temperature.

- Yield Optimization : Introduce scavengers (e.g., triethylsilane) to suppress byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.